8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
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Overview
Description
Chemical Reactions Analysis
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared with other similar compounds, such as:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine: This compound shares a similar core structure but differs in the substitution pattern.
8-chlorotheophylline: This compound is another derivative of theophylline with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biochemical properties and research applications .
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
InChI Key |
OWTGIALADFYOBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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